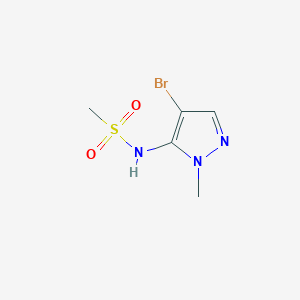

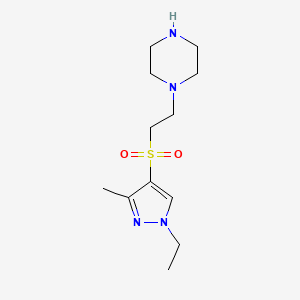

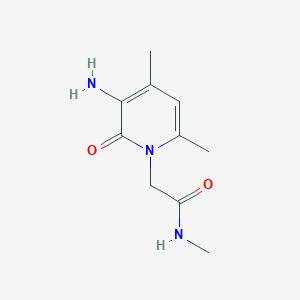

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide is a synthetic organic compound that belongs to the pyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group, a dimethyl-substituted pyridine ring, and a methylacetamide moiety.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg könnte Folgendes umfassen:

Bildung des Pyridinrings: Ausgehend von einem geeigneten Vorläufer, wie z. B. 3,5-Dimethylpyridin, wird der Pyridinring funktionalisiert, um die Amino- und Oxogruppen einzuführen.

Einführung der Methylacetamidstelle: Dieser Schritt beinhaltet die Reaktion des funktionalisierten Pyridins mit N-Methylacetamid unter bestimmten Bedingungen, wie z. B. dem Vorhandensein eines Katalysators oder unter Rückfluss.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, ein Hochdurchsatz-Screening von Reaktionsbedingungen und Reinigungsverfahren wie Kristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitro- oder Nitroso-Derivate zu bilden.

Reduktion: Die Oxogruppe kann zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Die Bedingungen können die Verwendung starker Basen oder Säuren beinhalten, um die Reaktion zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Nitroderivate ergeben, während die Reduktion Hydroxylderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Zwischenprodukt bei der Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Prozesse, an denen Pyridinderivate beteiligt sind.

Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen Struktur und biologischen Aktivität.

Industrie: Einsatz bei der Produktion von Pharmazeutika, Agrochemikalien und anderen Feinchemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide würde seine Interaktion mit spezifischen molekularen Zielstrukturen beinhalten. Dies könnte die Bindung an Enzyme oder Rezeptoren, die Modulation ihrer Aktivität und die Beeinflussung von nachgeschalteten Signalwegen umfassen. Detaillierte Studien wären erforderlich, um die genauen molekularen Zielstrukturen und beteiligten Signalwege aufzuklären.

Wirkmechanismus

The mechanism of action of 2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Amino-4,6-dimethylpyridin: Fehlen der Oxo- und Methylacetamidstellen.

N-Methylacetamid: Fehlen des Pyridinrings.

4,6-Dimethyl-2-oxopyridin: Fehlen der Amino- und N-Methylacetamidstellen.

Einzigartigkeit

2-(3-Amino-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-methylacetamide ist einzigartig aufgrund der Kombination seiner funktionellen Gruppen, die spezifische chemische Reaktivität und biologische Aktivität verleihen.

Eigenschaften

Molekularformel |

C10H15N3O2 |

|---|---|

Molekulargewicht |

209.24 g/mol |

IUPAC-Name |

2-(3-amino-4,6-dimethyl-2-oxopyridin-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C10H15N3O2/c1-6-4-7(2)13(5-8(14)12-3)10(15)9(6)11/h4H,5,11H2,1-3H3,(H,12,14) |

InChI-Schlüssel |

TTXXMUFCRKLOOH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)